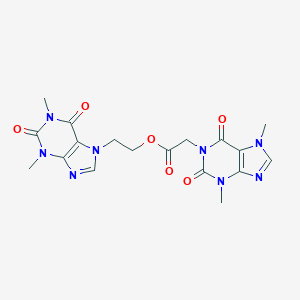
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPPE or 2-hydroxy-DPPE. It is a chiral molecule that belongs to the class of hydroxyaryl nitriles.
Mecanismo De Acción
The mechanism of action of (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and suppress viral replication. It has also been shown to have an inhibitory effect on the proliferation of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile in lab experiments is its ease of synthesis. It is also a relatively stable compound, making it easy to handle and store. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile. One area of interest is its potential use as a chiral ligand in asymmetric synthesis reactions. Another area of interest is its use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Métodos De Síntesis
The synthesis of (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile involves the reaction of 4-phenylmethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This reaction gives rise to ethyl 2-(4-phenylmethoxyphenyl)acrylate, which is further hydrolyzed to (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile using a strong acid such as hydrochloric acid. The overall process is simple and efficient, making it a popular method for synthesizing this compound.
Aplicaciones Científicas De Investigación
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine, where it has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a chiral ligand in asymmetric synthesis reactions. Other potential applications include its use as a fluorescent probe and as a catalyst in organic reactions.
Propiedades
Número CAS |
189683-89-4 |
|---|---|
Nombre del producto |
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile |
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H13NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,11H2/t15-/m0/s1 |
Clave InChI |
ZLMAAYCULGLKMV-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](C#N)O |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)O |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)O |
Sinónimos |
(R)-4-PHENYLMETHOXY-MANDELONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



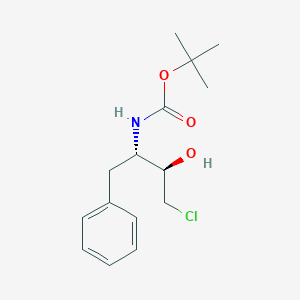
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
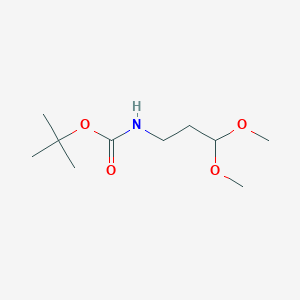

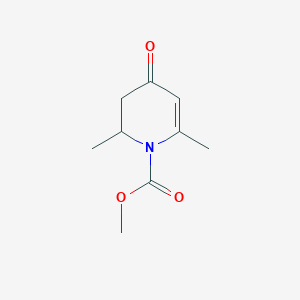

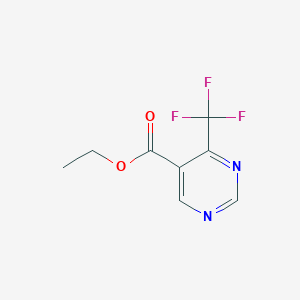
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
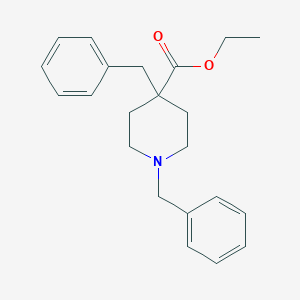
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
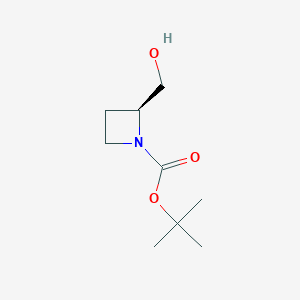
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
